

In-depth Technical Guide: Properties and Synthesis of a Boc-Protected Thiazepane Derivative

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Compound of Interest

Compound Name: 4-Boc-1,4-thiazepan-6-ol

Cat. No.: B15331003

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For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a substituted thiazepane derivative, a heterocyclic scaffold of interest in medicinal chemistry. Due to the limited availability of public data on **4-Boc-1,4-thiazepan-6-ol**, this document focuses on the closely related and more extensively documented compound, tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide. The core molecular structure is similar, with the notable difference of the sulfur atom being in a sulfone oxidation state in the documented compound.

Core Molecular Data

The fundamental physicochemical properties of tert-butyl 6-hydroxy-1,4-thiazepane-4-carboxylate 1,1-dioxide are summarized below. This data is crucial for its application in synthetic chemistry and drug design, influencing factors such as solubility, reactivity, and pharmacokinetic properties.

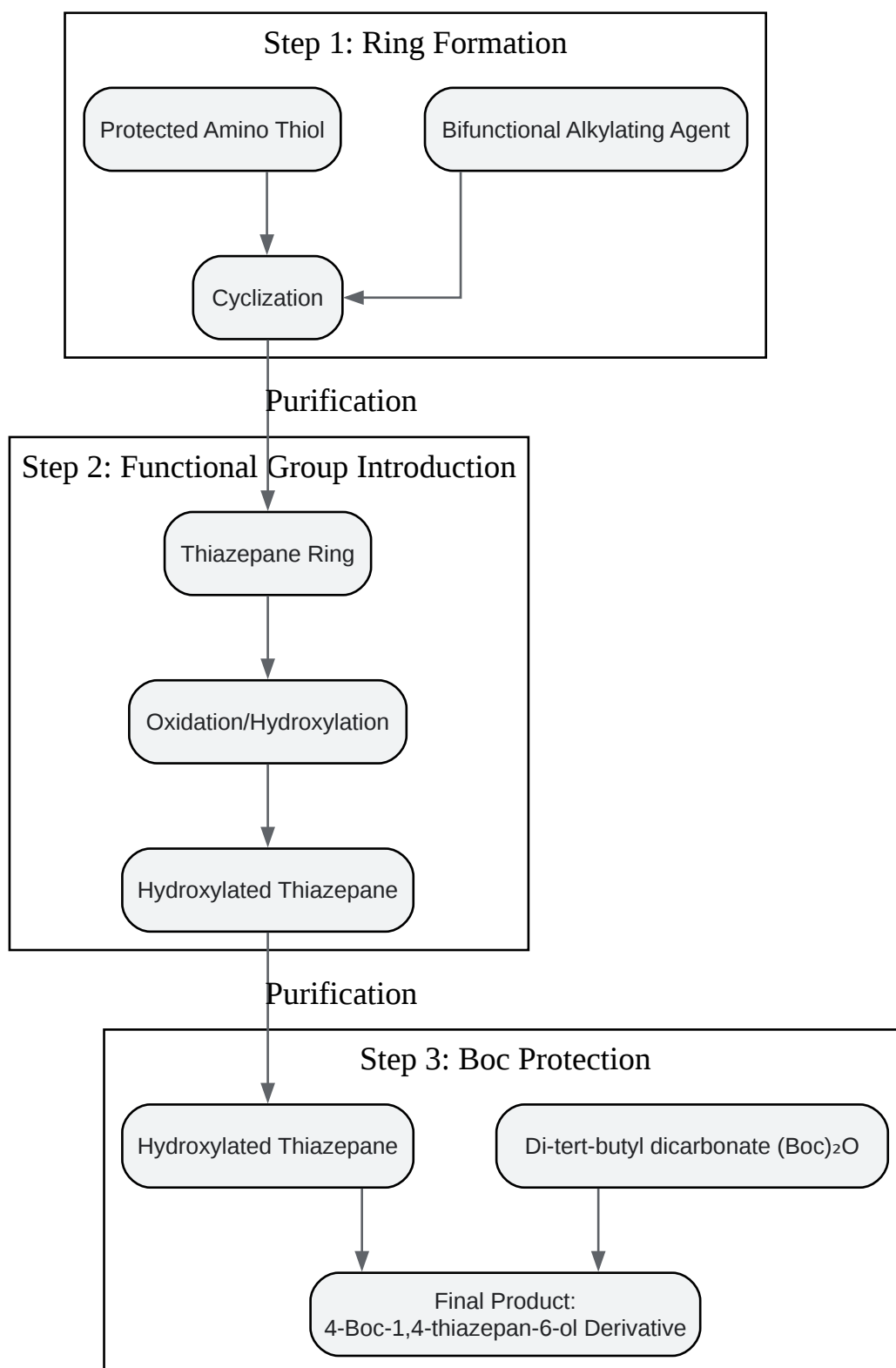
Property	Value
Molecular Formula	C ₁₀ H ₁₉ NO ₅ S
Molecular Weight	265.33 g/mol
CAS Number	140217-83-0

Experimental Protocols

While specific experimental protocols for the direct synthesis of **4-Boc-1,4-thiazepan-6-ol** are not readily available in the public domain, a general synthetic approach can be inferred from related literature. The synthesis of similar heterocyclic systems often involves a multi-step process. A plausible synthetic workflow is outlined below.

Disclaimer: The following represents a generalized, hypothetical synthetic pathway and has not been experimentally validated for the specific target compound. Researchers should consult relevant synthetic literature and adapt the protocol as necessary, ensuring all appropriate safety precautions are taken.

Hypothetical Synthetic Workflow for Substituted Thiazepanes



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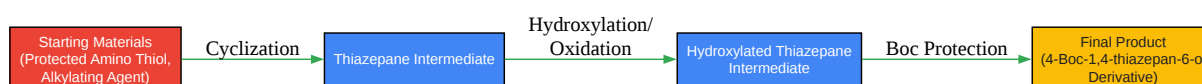
Caption: Hypothetical synthetic workflow for a Boc-protected hydroxylated thiazepane.

Detailed Methodologies:

- **Ring Formation (Cyclization):** The synthesis would likely commence with a protected amino thiol, which serves as a key building block. This starting material would undergo a cyclization reaction with a suitable bifunctional alkylating agent (e.g., a dihaloalkane) under basic conditions to form the core 1,4-thiazepane ring. The choice of protecting groups for the amine and thiol is critical to prevent unwanted side reactions and would need to be orthogonal to the subsequent Boc protection step.
- **Introduction of the Hydroxyl Group:** Following the successful formation of the thiazepane ring, the next key transformation would be the introduction of the hydroxyl group at the 6-position. This could potentially be achieved through various methods, such as alpha-halogenation of a corresponding ketone precursor followed by nucleophilic substitution with a hydroxide source, or through an oxidation reaction of a suitable precursor. For the documented 1,1-dioxide derivative, this step would also involve the oxidation of the sulfide to a sulfone, typically using an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide.
- **Boc Protection:** The final step in this hypothetical pathway involves the protection of the secondary amine within the thiazepane ring with a tert-butyloxycarbonyl (Boc) group. This is a standard protecting group strategy in organic synthesis, typically achieved by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine (DIPEA), in an appropriate aprotic solvent like dichloromethane or tetrahydrofuran.

Signaling Pathway and Logical Relationships

The logical relationship for the preparation of the final product from key intermediates is illustrated in the following diagram. This visualization clarifies the dependency of each major step on the successful completion of the previous one.



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Caption: Logical progression of key stages in the synthesis of the target molecule.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com